molecular formula C10H9F3N4 B6248694 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine CAS No. 1838653-58-9

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B6248694
CAS No.: 1838653-58-9
M. Wt: 242.2
InChI Key:
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Description

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is unique due to its combination of a trifluoromethyl-substituted pyridine and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1838653-58-9

Molecular Formula

C10H9F3N4

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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